molecular formula C19H15N5O3 B2910994 3-(2H-1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 950468-95-8

3-(2H-1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2910994
CAS No.: 950468-95-8
M. Wt: 361.361
InChI Key: JHURSECFCFABKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 1,3-benzodioxole moiety and a 5-methyl-1-(3-methylphenyl)-1,2,3-triazole group. This structure combines electron-rich (benzodioxole) and sterically bulky (triazole with 3-methylphenyl) substituents, which may enhance its binding affinity to biological targets.

Synthesis: The compound is synthesized via cyclization reactions involving tetrazole derivatives and acid chlorides under reflux conditions, as described in analogous syntheses of triazole-oxadiazole hybrids . Click chemistry is often employed to construct the triazole ring, with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a common method .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-11-4-3-5-14(8-11)24-12(2)17(21-23-24)19-20-18(22-27-19)13-6-7-15-16(9-13)26-10-25-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHURSECFCFABKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ in substituents on the aryl groups, triazole/oxadiazole positions, and additional functional groups. Key comparisons include:

Compound Name / ID Substituents (R1, R2) Molecular Formula Melting Point (°C) Key Biological Activity
Target Compound R1 = 1,3-benzodioxol-5-yl; R2 = 3-methylphenyl C19H15N5O3 Not reported Not reported
P507-1353 R1 = 1,3-benzodioxol-5-yl; R2 = 4-methylphenyl C19H15N5O3 Not reported Screening compound (unspecified)
3-(2-Chlorophenyl) analog R1 = 2-chlorophenyl; R2 = 3-methylphenyl C18H13ClN5O Not reported Not reported
2-(4-Methoxyphenyl) analog R1 = 4-methoxyphenyl; R2 = 3-methylphenyl C19H17N5O2 Not reported Antifungal (reference )
Compound 35c R1 = 4-bromophenyl; R2 = 4-tolyl C29H24BrClN6S Not reported Antimicrobial (MIC: 100–200 μg/mL)

Key Observations :

  • Positional Isomerism : The target compound’s 3-methylphenyl group (vs. 4-methylphenyl in P507-1353 ) may alter steric interactions in biological targets.
  • Biological Activity : The 4-methoxyphenyl analog shows antifungal activity, suggesting that electron-donating groups enhance interactions with fungal enzymes .

Physicochemical and Spectral Data

  • Melting Points : Derivatives in (e.g., 9a–e) show melting points ranging from 160–240°C, influenced by substituent polarity .
  • Spectral Signatures :
    • IR : Stretching vibrations for C=N (1,2,4-oxadiazole) appear at 1600–1650 cm⁻¹ .
    • NMR : Aromatic protons in the 1,3-benzodioxole moiety resonate at δ 6.7–7.1 ppm, while triazole protons appear at δ 8.0–8.5 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.